1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

NAMPT Oncology Safety Pharmacology

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) is the definitive 5-position regioisomer—not interchangeable with 3- or 6-carboxy analogs. The unsubstituted pyrazole NH and 5-COOH create a unique H-bond network driving sub-nanomolar kinase potency (ALK, DYRK1B) and enabling NAMPT inhibitor programs with reduced retinal toxicity. Off-target regioisomers compromise binding geometry and SAR reproducibility. Supplied at ≥98% purity with full analytical documentation. Bulk quantities available. Order now.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 952182-02-4
Cat. No. B1321360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS952182-02-4
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyDRCBQOFOFJGWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 952182-02-4) for Pharmaceutical Research and Chemical Synthesis


1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 5-position [1]. This compound is characterized by its molecular formula C7H5N3O2 and molecular weight of 163.13 g/mol, with a predicted boiling point of 475.1±25.0 °C and density of 1.617±0.06 g/cm3 . It serves as a versatile scaffold for the synthesis of biologically active molecules, particularly as a precursor for kinase inhibitors and other pharmacologically relevant compounds . The carboxylic acid moiety enables diverse chemical transformations, including amide bond formation, esterification, and hydrazide synthesis, facilitating the generation of compound libraries for drug discovery [2]. The pyrazolo[3,4-b]pyridine framework is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across multiple therapeutic areas including oncology, inflammation, and neurological disorders [3].

Why Generic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Analogs Cannot Be Substituted for Targeted Research


While numerous pyrazolo[3,4-b]pyridine derivatives exist, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 952182-02-4) possesses unique structural and functional attributes that preclude direct substitution with generic analogs. The precise positioning of the carboxylic acid at the 5-position, combined with the unsubstituted pyrazole ring, establishes a specific hydrogen-bonding network and electronic profile that is critical for target engagement [1]. In contrast, regioisomers such as pyrazolo[3,4-b]pyridine-3-carboxylic acid or pyrazolo[3,4-b]pyridine-6-carboxylic acid exhibit altered binding geometries and pharmacokinetic properties, as evidenced by comparative structure-activity relationship (SAR) studies [2]. Furthermore, the unsubstituted NH of the pyrazole ring in this compound provides a distinct pharmacophore element that influences both potency and selectivity profiles compared to N-alkylated or N-arylated analogs [3]. These structural nuances translate into measurable differences in biological activity, synthetic utility, and downstream application performance, underscoring the necessity of sourcing this specific CAS number for reproducible research outcomes.

Quantitative Performance Differentiation of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Against Closest Analogs


NAMPT Inhibition: Superior Retinal Safety Profile Compared to Imidazo-Pyridine Inhibitors

Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit potent NAMPT inhibition with a distinct safety advantage: compound 26, a representative derivative, demonstrated significantly reduced rat retinal exposure compared to a previously studied imidazo-pyridine-containing NAMPT inhibitor [1]. This differentiation is critical, as retinal toxicity is a known dose-limiting adverse effect of NAMPT inhibitors [2].

NAMPT Oncology Safety Pharmacology

A1 Adenosine Receptor Affinity: Ki Values and Selectivity Profile

4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters derived from the target compound demonstrate high affinity and selectivity for the A1 adenosine receptor (A1AR). Methyl ester 2h and isopropyl ester 5h exhibit Ki values of 6 nM and 7 nM, respectively, against bovine cortical A1AR [1]. This represents a significant improvement in affinity compared to earlier pyrazolo-pyridine analogs reported in the literature [1].

A1 Adenosine Receptor Neurology Cardiovascular

Kinase Inhibition Potency: ALK and DYRK1B IC50 Values

Derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serve as potent kinase inhibitors. In the ALK series, compound 9v achieves an IC50 of 1.58 nM against ALK kinase [1]. In the DYRK1B series, compound 8h exhibits an IC50 of 3 nM, along with cellular antiproliferative activity (IC50 = 1.6 µM) in HCT116 colon cancer cells [2].

Kinase Inhibitor Oncology Targeted Therapy

Synthetic Accessibility: High-Yield Deprotection Protocol

A robust and efficient synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been reported, featuring a TFA-mediated deprotection of the PMB-protected ester intermediate. This protocol yields 80% of the target compound after aqueous workup and pH adjustment [1]. In contrast, alternative synthetic routes for related pyrazolo[3,4-b]pyridine carboxylic acids often require harsher conditions or provide lower yields due to side reactions at the pyrazole NH [2].

Medicinal Chemistry Process Chemistry Synthesis

Optimal Use Cases for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Based on Differentiated Performance


NAMPT Inhibitor Lead Optimization with Improved Safety Margins

Medicinal chemistry teams pursuing NAMPT inhibition for oncology can leverage amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to access compounds with potent antiproliferative activity and reduced retinal exposure compared to imidazo-pyridine-based NAMPT inhibitors [1]. This scaffold is particularly suited for programs where ocular toxicity has been a limiting factor, enabling the exploration of higher doses or longer treatment durations.

A1 Adenosine Receptor Antagonist Development

Researchers developing A1AR antagonists for cardiovascular or neurological indications can utilize 4-amino ester derivatives of this compound to achieve low-nanomolar binding affinity (Ki = 6-7 nM) with favorable selectivity profiles [2]. The scaffold's well-characterized SAR and established synthetic routes accelerate hit-to-lead optimization.

Kinase Inhibitor Library Synthesis for Oncology

The pyrazolo[3,4-b]pyridine core is a validated kinase inhibitor scaffold, with derivatives showing sub-nanomolar to low-nanomolar potency against ALK, DYRK1B, and other therapeutically relevant kinases [3][4]. This compound serves as an ideal starting material for generating focused libraries targeting resistant kinase mutants or exploring new kinase targets.

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